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Compound of Interest

Compound Name: Methyl L-leucinate

Cat. No.: B010346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl L-
leucinate, a derivative of the essential amino acid L-leucine. The document focuses on

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a

structured format and outlining the experimental protocols for data acquisition. This information

is critical for the characterization and quality control of Methyl L-leucinate in research and

pharmaceutical development.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for

Methyl L-leucinate hydrochloride. The hydrochloride salt form is commonly used for its

stability and solubility.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for Methyl L-leucinate Hydrochloride
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 Triplet 1H α-CH

~3.8 Singlet 3H O-CH₃

~1.7 Multiplet 3H β-CH₂, γ-CH

~0.95 Doublet 6H δ-CH₃

Solvent: D₂O, Instrument: 500 MHz NMR Spectrometer. Chemical shifts are referenced to a

standard.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for Methyl L-leucinate Hydrochloride

Chemical Shift (δ) ppm Assignment

~172 C=O (ester carbonyl)

~53 O-CH₃

~51 α-CH

~40 β-CH₂

~24 γ-CH

~22, ~21 δ-CH₃

Solvent: Polysol, Instrument: Varian CFT-20. Chemical shifts are referenced to a standard.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Methyl L-leucinate Hydrochloride
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~1740 Strong C=O stretch (ester)

~1500 Medium N-H bend (amine salt)

~1240 Strong C-O stretch (ester)

Sample Preparation: KBr pellet.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the NMR and IR

spectra of Methyl L-leucinate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:

A sample of approximately 5-10 mg of Methyl L-leucinate hydrochloride is accurately weighed

and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -

D₂O). A small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-

(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, is added for

chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition:

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR: A standard one-dimensional proton experiment is performed. Key acquisition

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected proton chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural

abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition
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time are typically required compared to ¹H NMR. The spectral width should encompass the

expected carbon chemical shift range (typically 0-200 ppm).

2.1.3. Data Processing:

The raw Free Induction Decay (FID) data is processed using appropriate NMR software. This

involves Fourier transformation, phase correction, baseline correction, and referencing the

chemical shifts to the internal standard. Integration of the proton signals and peak picking for

both proton and carbon spectra are then performed.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method):

A small amount of Methyl L-leucinate hydrochloride (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture is then compressed in a pellet die under high pressure to form a thin,

transparent pellet.

2.2.2. Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the empty sample compartment is first recorded. The

sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple

scans are averaged to improve the signal-to-noise ratio.

2.2.3. Data Processing:

The acquired sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum. The prominent absorption bands are identified, and

their wavenumbers are recorded.

Workflow and Process Visualization
The following diagrams illustrate the logical workflow for obtaining and analyzing the

spectroscopic data of Methyl L-leucinate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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